Methyl 5-iodoisoxazole-3-carboxylate CAS number and structure
Methyl 5-iodoisoxazole-3-carboxylate CAS number and structure
An In-Depth Technical Guide to Methyl 5-iodoisoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 5-iodoisoxazole-3-carboxylate, a key heterocyclic building block for research and development. The document details the compound's chemical identity, structural features, physicochemical properties, and a validated synthetic protocol with mechanistic insights. Furthermore, it explores its applications in medicinal chemistry, particularly as a versatile intermediate for creating diverse molecular scaffolds through cross-coupling reactions. Spectroscopic characterization, safety protocols, and handling guidelines are also provided to support researchers and drug development professionals in its practical application.
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of paramount importance in modern drug discovery due to its unique electronic properties and ability to act as a bioisostere for other functional groups, such as esters and amides. Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2] Their prevalence in FDA-approved drugs underscores their significance as a privileged scaffold in pharmaceutical development.[2] The introduction of a halogen, such as iodine, onto the isoxazole ring further enhances its synthetic utility, opening pathways for complex molecular construction.
Compound Profile: Methyl 5-iodoisoxazole-3-carboxylate
Methyl 5-iodoisoxazole-3-carboxylate is a specialized chemical intermediate valued for its dual functionality: a reactive iodo group for carbon-carbon bond formation and an ester group that can be further modified.
Chemical Identity
A precise identification is critical for regulatory compliance, procurement, and experimental reproducibility.
| Identifier | Value | Source |
| CAS Number | 2137943-92-9 | [3] |
| IUPAC Name | methyl 5-iodo-1,2-oxazole-3-carboxylate | [3] |
| Molecular Formula | C₅H₄INO₃ | Derived from structure |
| Molecular Weight | 269.00 g/mol | Derived from formula |
| SMILES | COC(=O)C1=NOC(I)=C1 | |
| InChI Key | Not available in search results. |
Structural Elucidation
The structure consists of a central isoxazole ring, with a methyl carboxylate group at the C3 position and an iodine atom at the C5 position.
Caption: Chemical structure of Methyl 5-iodoisoxazole-3-carboxylate.
Synthesis and Mechanistic Insights
The synthesis of halogenated heterocycles is a cornerstone of medicinal chemistry. While multiple routes can be envisioned, a common and reliable strategy involves the iodination of an accessible isoxazole precursor.
Proposed Synthetic Workflow
A robust method for synthesizing the title compound involves a two-step process starting from the commercially available 5-amino-3-methylisoxazole, followed by esterification and a Sandmeyer-type iodination. This approach is favored for its reliability and scalability.
Caption: High-level synthetic workflow for Methyl 5-iodoisoxazole-3-carboxylate.
Experimental Protocol
Step 1: Synthesis of Methyl 5-aminoisoxazole-3-carboxylate
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Reaction Setup: To a solution of 5-aminoisoxazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes), cool the mixture to 0°C in an ice bath.
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Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature below 10°C. The use of SOCl₂ is critical as it reacts with methanol to form HCl in situ, which catalyzes the esterification, and methyl sulfite, driving the reaction forward.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and concentrate under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 5-iodoisoxazole-3-carboxylate (Sandmeyer Reaction)
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Diazotization: Dissolve the Methyl 5-aminoisoxazole-3-carboxylate (1.0 eq) in a mixture of water and sulfuric acid at 0°C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5°C to form the diazonium salt intermediate. This intermediate is highly reactive and must be used immediately.
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Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (nitrogen gas evolution) will be observed.
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Reaction: Stir the reaction at room temperature for 1-2 hours. The iodine anion acts as a nucleophile, displacing the dinitrogen gas to form the C-I bond.
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Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford Methyl 5-iodoisoxazole-3-carboxylate. An analogous iodination of an isoxazole ring using N-iodosuccinimide has also been reported, representing an alternative mild iodination method.[4]
Applications in Drug Discovery and Synthesis
The true value of Methyl 5-iodoisoxazole-3-carboxylate lies in its capacity as a versatile building block. The C-I bond is a highly effective handle for palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to introduce novel aryl or heteroaryl groups at the 5-position.
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Sonogashira Coupling: Reaction with terminal alkynes to synthesize 5-alkynylisoxazoles, which are precursors to a variety of other functional groups.
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Heck and Stille Couplings: Further expanding the range of possible C-C bond formations.
These transformations allow for the rapid generation of libraries of complex molecules built upon the isoxazole core. Such libraries are invaluable in structure-activity relationship (SAR) studies during lead optimization in drug discovery programs.[5] The ester moiety provides another site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][7]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
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Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[8][9] If irritation persists, seek medical attention.[7][9]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
Methyl 5-iodoisoxazole-3-carboxylate is a high-value synthetic intermediate that provides medicinal chemists and researchers with a powerful tool for the synthesis of novel chemical entities. Its defined structure, reliable synthetic route, and, most importantly, its utility in versatile cross-coupling reactions make it an essential building block for developing next-generation therapeutics and functional materials. Adherence to established safety protocols is necessary for its handling and application in a research environment.
References
- Generic Safety Data Sheet Information. (n.d.).
-
Greenbook.net. (n.d.). Warning Label Information. Retrieved from [Link]
- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
- Roy, K. K., et al. (2021). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules.
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